molecular formula C13H11N2NaO2 B1139137 Ozagrel sodium CAS No. 130952-46-4

Ozagrel sodium

カタログ番号: B1139137
CAS番号: 130952-46-4
分子量: 250.23
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Target of Action

Ozagrel sodium, also known as (E)-sodium 4-(1-imidazolomethyl) cinnamate, primarily targets thromboxane A2 (TXA2) synthase . This enzyme plays a crucial role in the biosynthesis of thromboxane A2, a compound that promotes platelet aggregation and vasoconstriction .

Mode of Action

This compound acts as a highly selective and potent inhibitor of TXA2 synthase . By inhibiting this enzyme, this compound effectively reduces the production of TXA2 . This leads to a decrease in platelet aggregation and vasoconstriction, two processes that TXA2 normally promotes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TXA2 biosynthesis pathway . By inhibiting TXA2 synthase, this compound disrupts the production of TXA2, thereby affecting the balance between TXA2 and prostacyclin (PGI2). This results in reduced platelet aggregation and vasoconstriction, and improved microcirculation and energy metabolism .

Pharmacokinetics

The pharmacokinetics of this compound involve a two-compartment open model . After intravenous injection, the half-life (t1/2ß) is approximately 1.22±0.44 hours, and the volume of distribution (Vd) is around 2.32±0.62L/kg . The area under the curve (AUC) is 0.47±0.08 µg.hr/ml, and the clearance (Cl) is 3.25±0.82L/h/kg . These properties suggest that this compound has good bioavailability .

Result of Action

The inhibition of TXA2 synthase by this compound leads to a decrease in platelet aggregation and vasoconstriction . This results in improved microcirculation and energy metabolism, particularly in the context of cerebral ischemia . Additionally, this compound has been shown to exert protective effects against oxygen-glucose deprivation injury in PC12 cells .

Action Environment

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ozagrel sodium involves several key steps:

Industrial Production Methods

In industrial settings, this compound is often prepared as an injection solution. The process involves dissolving ozagrel in water for injection, adding equimolar sodium hydroxide to form the sodium salt, and then adding stabilizing agents such as sodium sulfite and calcium disodium edetate. The solution is then filtered, filled, and sterilized .

化学反応の分析

Types of Reactions

Ozagrel sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of ozagrel that retain its core structure but exhibit different pharmacological properties .

科学的研究の応用

Ozagrel sodium has a wide range of scientific research applications:

類似化合物との比較

特性

IUPAC Name

sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNYJCOBUTXCBR-IPZCTEOASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172327
Record name Ozagrel sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189224-26-8
Record name Ozagrel sodium [JAN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189224268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ozagrel sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OZAGREL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5577N3ET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of Ozagrel sodium?

A1: this compound is a selective thromboxane A2 (TXA2) synthase inhibitor. [, , , , ] It prevents the conversion of prostaglandin H2 to TXA2 by inhibiting the enzyme thromboxane A2 synthase. [, , ]

Q2: What are the downstream effects of TXA2 inhibition by this compound?

A2: TXA2 is a potent vasoconstrictor and platelet aggregator. [] By inhibiting its synthesis, this compound exhibits antiplatelet and vasodilatory effects. [, , , ] This, in turn, can improve blood flow and reduce the risk of thromboembolic events, particularly in conditions like acute cerebral infarction. [, , , , , ]

Q3: How does this compound impact the balance between TXA2 and prostacyclin?

A3: this compound shifts the balance in favor of prostacyclin, a vasodilator and inhibitor of platelet aggregation, by inhibiting TXA2 production. [, ] This contributes to its overall beneficial effects in conditions involving platelet aggregation and vasoconstriction.

Q4: Does this compound directly affect other inflammatory mediators?

A4: While primarily a TXA2 synthase inhibitor, research suggests this compound may also influence the levels of other mediators involved in inflammation and oxidative stress, such as endothelin-1 (ET-1), calcitonin gene-related peptide (CGRP), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). [, ] Further research is needed to fully elucidate these mechanisms.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C13H11NNaO4S. Its molecular weight is 313.28 g/mol.

Q6: Can this compound be safely mixed with calcium-containing solutions?

A6: Studies using solubility product constants and particle analysis suggest that mixing this compound with calcium-containing solutions is safe under clinical conditions. [] The number of insoluble microparticles observed remained within acceptable limits according to the Japanese Pharmacopoeia.

Q7: Is this compound compatible with solutions containing invertose, fructose, or xylitol?

A7: Research indicates that this compound remains stable for at least 6 hours when mixed with invertose injection, fructose injection, or xylitol injection. [] This supports the feasibility of combining these solutions for clinical administration.

Q8: Does this compound possess any inherent catalytic properties?

A8: this compound is not known to exhibit catalytic properties. Its primary mechanism of action involves the inhibition of an enzyme rather than catalyzing a chemical reaction.

Q9: Have any computational studies been conducted on this compound?

A9: The provided research abstracts do not mention specific computational studies on this compound.

Q10: How does the structure of this compound contribute to its selectivity for TXA2 synthase?

A10: While the provided research does not delve into specific SAR details for this compound, its structure allows it to bind specifically to the active site of TXA2 synthase, preventing the enzyme from converting prostaglandin H2 to TXA2.

Q11: What formulation strategies have been explored to enhance the stability or delivery of this compound?

A11: Research mentions the development of an this compound sodium chloride injection formulated with glycine and citric acid. [] This formulation aimed to improve stability and simplify the manufacturing process.

Q12: Are there specific SHE regulations regarding the manufacturing or disposal of this compound?

A12: The provided research abstracts do not elaborate on specific SHE regulations for this compound.

Q13: What is the route of administration for this compound?

A13: this compound is typically administered intravenously, although research suggests it may not have significant antithrombotic effects when administered orally. []

Q14: What animal models have been used to study the efficacy of this compound?

A14: Research utilized rat models of focal cerebral ischemia, limb ischemia-reperfusion, and TNBS-induced colitis to investigate the neuroprotective and anti-inflammatory effects of this compound. [, , ]

Q15: What clinical trials have been conducted on this compound?

A15: Numerous clinical studies have been conducted to evaluate the efficacy and safety of this compound in conditions such as acute cerebral infarction, unstable angina pectoris, and diabetic peripheral artery disease. [, , , , , , , , , , , , , , , , , , , , , , , ]

Q16: Is there evidence of resistance development to this compound?

A16: The provided research abstracts do not mention any reported cases of resistance to this compound.

Q17: What are the known side effects or safety concerns associated with this compound?

A17: While generally considered safe, this compound may cause side effects, and further research is ongoing.

Q18: Have any targeted drug delivery approaches been explored for this compound?

A18: The provided research abstracts do not discuss any specific targeted drug delivery strategies for this compound.

Q19: Are there specific biomarkers used to monitor the efficacy of this compound therapy?

A19: Research mentions the use of biomarkers such as CD62P, PAC-1, TXB2, 6-keto-PGF1α, MMP-9, NO, NOS, MDA, SOD, NSE and S-100β protein to evaluate the effectiveness of this compound in various conditions. [, , , , , ]

Q20: What analytical techniques are commonly used to quantify this compound?

A20: High-performance liquid chromatography (HPLC) is frequently employed to determine the concentration of this compound in pharmaceutical preparations. [, ] Additionally, Rayleigh light scattering techniques have also been explored for this compound quantification. []

Q21: Is there information available regarding the environmental impact of this compound?

A21: The provided research abstracts do not provide insights into the environmental fate or potential ecotoxicological effects of this compound.

Q22: How does the dissolution rate of this compound impact its bioavailability?

A22: The research abstracts provided do not specifically address the dissolution rate or its impact on the bioavailability of this compound.

Q23: What validation parameters were considered for the analytical methods used to quantify this compound?

A23: The research abstract focusing on analytical methods for this compound mentions employing the statutory test methods outlined in the Chinese Pharmacopoeia 2000. []

Q24: What quality control measures are employed during the manufacturing of this compound injections?

A24: The research emphasizes the importance of quality control during this compound injection manufacturing, particularly regarding bacterial endotoxin and sterility testing. [, ]

Q25: Does this compound elicit any significant immunological responses?

A25: The provided research abstracts do not indicate any significant immunogenic or hypersensitivity reactions associated with this compound.

Q26: Does this compound interact with any specific drug transporters?

A26: The research abstracts do not delve into specific interactions between this compound and drug transporters.

Q27: Does this compound induce or inhibit drug-metabolizing enzymes?

A27: The provided research abstracts do not provide details regarding the potential of this compound to induce or inhibit drug-metabolizing enzymes.

Q28: Is this compound considered biocompatible and biodegradable?

A28: The provided research abstracts do not provide specific information about the biocompatibility or biodegradability of this compound.

Q29: Are there any alternative drugs or treatment strategies comparable to this compound?

A29: While this compound demonstrates efficacy in managing conditions like acute cerebral infarction, alternative antiplatelet agents and treatment modalities exist. [] These may include other TXA2 synthase inhibitors, aspirin, clopidogrel, and low-molecular-weight heparin. [, , , , ] The choice of treatment depends on individual patient factors and the specific clinical scenario.

Q30: What research infrastructure and resources have been instrumental in advancing our understanding of this compound?

A31: The development and investigation of this compound have been facilitated by diverse research infrastructure and resources, including animal models, clinical trial networks, advanced analytical techniques like HPLC, and access to scientific databases for literature retrieval and analysis. [, , , , ]

Q31: What are some of the key milestones in the research and development of this compound?

A32: Key milestones in this compound research include its initial development as a selective TXA2 synthase inhibitor, subsequent investigation in animal models of various disease conditions, and the conduct of numerous clinical trials to evaluate its efficacy and safety in humans. [, , , , , , , , , , , , , , , , , , ]

Q32: How has cross-disciplinary collaboration contributed to this compound research?

A33: this compound research exemplifies cross-disciplinary synergy, involving collaborations among medicinal chemists, pharmacologists, clinicians, and analytical chemists. [, , , , ] This multidisciplinary approach has been crucial for understanding its mechanism of action, developing suitable formulations, conducting preclinical and clinical studies, and ultimately translating research findings into clinical practice.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。